molecular formula C21H21N5O4 B2463571 N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1357797-53-5

N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2463571
CAS No.: 1357797-53-5
M. Wt: 407.43
InChI Key: FUGDRBUYBKUYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS 1357797-53-5) is a complex organic compound with a molecular formula of C21H21N5O4 and a molecular weight of 407.43 g/mol. This molecule features a distinctive triazoloquinoxaline core and is characterized by its unique structural elements, including a dimethoxyphenyl group and an acetamide functionality. The presence of the triazole and quinoxaline moieties is of significant interest in medicinal chemistry, as these structures are known to be associated with a broad spectrum of biological activities. Heterocyclic compounds containing nitrogen, like this one, are a hot research area due to their wide range of applications, particularly in the development of new pharmacological agents. This compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use. Its unique structure positions it as a candidate for pharmaceutical development and as a research tool in molecular probe studies. Compounds with triazoloquinoxaline structures have been reported to exhibit various biological activities, though the specific profile of this analog requires empirical confirmation. Researchers can utilize this compound in receptor binding assays and enzyme inhibition studies to investigate its affinity for specific biological targets and its potential role as a modulator of enzymatic pathways. The compound's structure also allows for further chemical modifications, such as nucleophilic substitution at the amide nitrogen or cyclization reactions of the triazole ring, making it a versatile intermediate for generating more complex structures and exploring structure-activity relationships.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-4-18-23-24-20-21(28)25(15-7-5-6-8-16(15)26(18)20)12-19(27)22-14-10-9-13(29-2)11-17(14)30-3/h5-11H,4,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGDRBUYBKUYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Quinoxaline derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Key Findings

  • Growth Inhibition : In a study evaluating several quinoxaline derivatives, the compound demonstrated a growth inhibition (GI) of 55.75% against the melanoma cell line MALME-M .
  • IC50 Values : The compound showed noteworthy potency with an IC50 value of 0.126 μM against HeLa cervical cancer cells and 0.071 μM against SMMC-7721 liver cancer cells, indicating its potential as a therapeutic agent .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and interference with cellular signaling pathways critical for cancer cell survival.

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how structural modifications can influence the biological activity of quinoxaline derivatives.

Structural FeatureEffect on Activity
Unsubstituted Aromatic RingsHigher activity compared to substituted rings
Electron-Withdrawing Groups (e.g., Cl)Increase activity over electron-donating groups (e.g., CH3)
Aliphatic Linkers at Position 3Essential for maintaining activity; NH-linker decreases activity

This table summarizes the impact of various structural features on the anticancer efficacy of quinoxaline derivatives, highlighting the importance of specific substituents in enhancing biological activity.

Study 1: Antitumor Efficacy

A recent study focused on the synthesis and evaluation of this compound against multiple cancer types. The results indicated that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential for development as an anticancer drug .

Study 2: Mechanistic Insights

Another investigation explored the mechanistic pathways involved in the anticancer effects of this quinoxaline derivative. The study revealed that it induces apoptosis through mitochondrial pathways and inhibits key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Table 1: Impact of Phenyl Substituents

Compound Phenyl Substituent Electronic Effects Potential Applications
Target compound 2,4-dimethoxy Electron-donating Enhanced solubility, CNS activity
N-(4-Chlorophenyl) analog () 4-chloro Electron-withdrawing Pesticides, antimicrobials

Modifications on the Triazoloquinoxaline Core

The ethyl group at the 1-position of the triazoloquinoxaline in the target compound contrasts with methyl or unsubstituted analogs:

  • Unsubstituted triazoloquinoxaline () lacks alkyl groups, which may limit lipophilicity and membrane permeability .

Table 2: Triazoloquinoxaline Substituent Effects

Compound Substituent Steric Bulk Lipophilicity (Predicted)
Target compound 1-ethyl Moderate High
1-Methyl analog () 1-methyl Low Moderate
Unsubstituted () None Minimal Low

Functional Analogues with Different Heterocyclic Cores

Compounds like N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () replace the triazoloquinoxaline with a quinazoline-dione system. However, the triazoloquinoxaline’s fused triazole ring could confer distinct pharmacokinetic properties, such as improved bioavailability.

Table 3: Comparative Physicochemical Data

Compound Melting Point (K) Yield (%)
Target compound Not reported
triazole derivative 507 57
thiazolidinone derivative Not specified 61

Q & A

Q. What are the critical steps in synthesizing N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?

The synthesis involves three key stages:

  • Triazoloquinoxaline core formation : Cyclization of precursor quinoxaline derivatives under acidic/basic conditions (e.g., H₂SO₄ or NaOEt) .
  • Ethylation : Alkylation at the N1 position using ethyl halides or Mitsunobu conditions .
  • Acetamide coupling : Reaction of the intermediate with 2,4-dimethoxyphenylacetic acid using coupling agents like EDCI/HOBt . Yield optimization requires precise stoichiometry and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon backbone .
  • LC-MS : Confirms molecular weight (expected [M+H]⁺ ~495 Da) and purity (>95%) .
  • HPLC : Monitors reaction progress and isolates intermediates using C18 columns (acetonitrile/water gradient) .

Q. How is preliminary biological activity screened?

  • Anticancer assays : MTT viability tests on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Advanced Research Questions

Q. How can reaction yields be improved during triazoloquinoxaline core cyclization?

  • Catalyst screening : Compare p-toluenesulfonic acid (yield: 65%) vs. polyphosphoric acid (yield: 78%) under reflux .
  • Solvent optimization : Polar aprotic solvents (DMF) enhance cyclization efficiency vs. THF .
  • Continuous flow reactors : Increase scalability and reduce byproducts (e.g., dimerization) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Adhere to CLSI guidelines for MIC/IC₅₀ determination to minimize variability .
  • Orthogonal assays : Validate anticancer activity via clonogenic survival and apoptosis markers (e.g., Annexin V/PI staining) .
  • Compound stability checks : Pre-test solubility in DMSO/PBS and confirm stability via LC-MS .

Q. How is structure-activity relationship (SAR) studied for this compound?

  • Analog synthesis : Modify substituents (e.g., replace ethyl with propyl) and compare bioactivity .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding to DNA topoisomerase II .
  • Enzyme inhibition assays : Measure ATPase activity reduction to validate target engagement .

Q. What methodologies identify metabolic stability in preclinical models?

  • In vitro microsomal assays : Incubate with rat liver microsomes and track degradation via LC-MS/MS .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Pharmacokinetic profiling : Administer IV/orally in rodents and calculate AUC, T₁/₂, and bioavailability .

Methodological Challenges and Solutions

Q. How to mitigate byproduct formation during acetamide coupling?

  • Coupling agent selection : HATU improves efficiency over DCC due to reduced racemization .
  • Stoichiometric control : Use 1.2 equivalents of 2,4-dimethoxyphenylacetic acid to limit unreacted intermediate .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) isolates the product from dimeric byproducts .

Q. What are best practices for ensuring compound stability in biological assays?

  • Storage : Lyophilize and store at -80°C in amber vials to prevent photodegradation .
  • Solvent preparation : Use fresh DMSO (≤0.1% H₂O) and avoid freeze-thaw cycles .
  • Vehicle controls : Include DMSO-only controls to rule out solvent toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.